![molecular formula C15H22ClN3O B1399433 1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1316221-17-6](/img/structure/B1399433.png)
1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one
Overview
Description
1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one, also known as 6CPP, is a synthetic small molecule with a wide range of applications in scientific research. It is a member of the piperidine class of compounds and is a derivative of the pyrimidine class. 6CPP has been widely used in biochemical and physiological studies due to its ability to interact with various proteins and receptor systems.
Scientific Research Applications
Synthesis and Chemical Properties
- A study by Potapov et al. (2014) discusses the synthesis of various esters, which are related to the compound . These esters show potential for forming pyrimidin-4-ones, which could be structurally related to 1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one (Potapov, A., Falaleev, A. V., Shikhaliev, K., & Shatalov, G. V., 2014).
Crystal Structure Analysis
- Gzella et al. (1999) conducted an X-ray investigation of a compound structurally similar to our compound of interest. Their work provides insights into how the piperidine and pyrimidine rings interact, which could be relevant for understanding the physical properties of 1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one (Gzella, A., Wrzeciono, U., & Pöppel, W., 1999).
Biomedical Applications
- In the biomedical field, a study by Bhushan et al. (1975) discusses the synthesis of similar compounds which are used to enhance the lethal effect of phleomycin on Escherichia coli cultures. This suggests potential antimicrobial applications for compounds structurally related to our compound of interest (Bhushan, K., Brown, D. J., Lister, J., Stephanson, L., & Yoneda, F., 1975).
Molecular Docking and Receptor Binding Affinity
- Parveen et al. (2017) synthesized compounds that are structurally analogous to 1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one, showing significant anti-proliferative activities and binding affinities in molecular docking studies. This indicates potential uses in drug development (Parveen, I., Ahmed, N., Idrees, D., Khan, P., & Hassan, M., 2017).
Antimicrobial and Cytotoxic Properties
- Mokhtari and Pourabdollah (2013) explored the antimicrobial activities of piperidine derivatives against pathogenic bacteria and Candida species. Their findings suggest potential antimicrobial applications for similar compounds (Mokhtari, B., & Pourabdollah, K., 2013).
Conformational Analysis
- Ribet et al. (2005) conducted a conformational analysis of a compound with a similar structure, providing insights into the potential physical and chemical properties of 1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one (Ribet, J., Pena, R., Maurel, J., Belin, C., Tillard, M., Vacher, B., Bonnaud, B., & Colpaert, F., 2005).
properties
IUPAC Name |
1-[3-(6-chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O/c1-10-17-12(8-13(16)18-10)11-6-5-7-19(9-11)14(20)15(2,3)4/h8,11H,5-7,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXPXWQGZGTEAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2CCCN(C2)C(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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